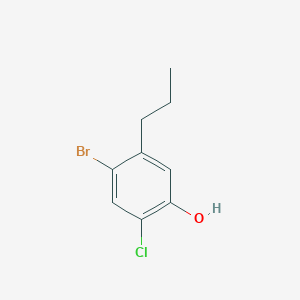
4-Bromo-2-chloro-5-propylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-5-propylphenol: is an organic compound with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and a propyl group attached to a phenolic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-propylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting from 4-bromo-2-chlorophenol, the propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum trichloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions. The process may include steps such as halogenation of phenol derivatives followed by alkylation . The use of solvents like dichloromethane and toluene, along with temperature control and inert atmosphere, ensures high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-chloro-5-propylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to corresponding hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Quinones and related compounds.
Coupling Products: Biaryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-2-chloro-5-propylphenol is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including agrochemicals and materials science .
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-5-propylphenol is primarily related to its ability to undergo electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The presence of electron-withdrawing halogen atoms makes the aromatic ring more susceptible to nucleophilic attack, facilitating various substitution reactions . Additionally, the phenolic group can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with biological targets .
Comparación Con Compuestos Similares
4-Bromo-2-chlorophenol: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
2-Chloro-4-bromophenol: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 4-Bromo-2-chloro-5-propylphenol’s unique combination of halogen atoms and a propyl group provides distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable in specialized synthetic applications .
Propiedades
Fórmula molecular |
C9H10BrClO |
|---|---|
Peso molecular |
249.53 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-5-propylphenol |
InChI |
InChI=1S/C9H10BrClO/c1-2-3-6-4-9(12)8(11)5-7(6)10/h4-5,12H,2-3H2,1H3 |
Clave InChI |
VUYOLEFJXWVEJN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



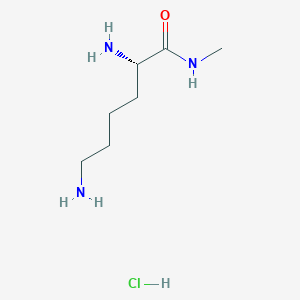
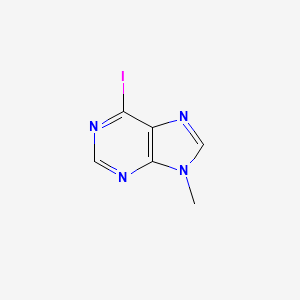
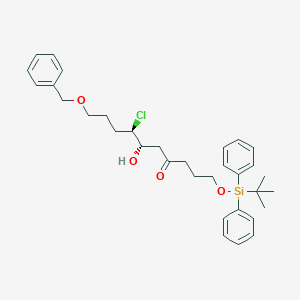
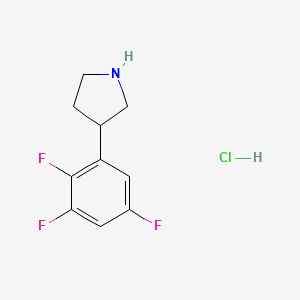
![2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)
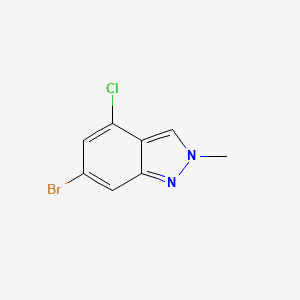
![Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)

![Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde](/img/structure/B13037097.png)


![[(E)-5-phenylpent-1-enyl]boronic acid](/img/structure/B13037112.png)
![5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13037114.png)
